molecular formula C16H17F2N3O3 B6640048 N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-1-ethyl-6-oxopyridazine-3-carboxamide

N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-1-ethyl-6-oxopyridazine-3-carboxamide

Cat. No. B6640048
M. Wt: 337.32 g/mol
InChI Key: KHKMFNCIBSJDAN-UHFFFAOYSA-N
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Description

N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-1-ethyl-6-oxopyridazine-3-carboxamide is a chemical compound that belongs to the class of pyridazine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-1-ethyl-6-oxopyridazine-3-carboxamide' involves the reaction of 2-(2,4-difluorophenyl)-2-hydroxypropanoic acid with ethyl 3-aminocrotonate to form the intermediate compound, which is then reacted with 2,3-dichloro-5,6-dicyanobenzoquinone to yield the final product.

Starting Materials
2-(2,4-difluorophenyl)-2-hydroxypropanoic acid, ethyl 3-aminocrotonate, 2,3-dichloro-5,6-dicyanobenzoquinone

Reaction
Step 1: 2-(2,4-difluorophenyl)-2-hydroxypropanoic acid is reacted with thionyl chloride to form the corresponding acid chloride., Step 2: The acid chloride is then reacted with ethyl 3-aminocrotonate in the presence of triethylamine to form the intermediate compound., Step 3: The intermediate compound is then reacted with 2,3-dichloro-5,6-dicyanobenzoquinone in the presence of triethylamine to yield the final product, N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-1-ethyl-6-oxopyridazine-3-carboxamide.

Mechanism Of Action

The mechanism of action of N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-1-ethyl-6-oxopyridazine-3-carboxamide involves its interaction with specific enzymes and receptors. It has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). It has also been found to bind to certain receptors, including dopamine receptors and adenosine receptors. The inhibition of these enzymes and binding to these receptors can lead to various biochemical and physiological effects.

Biochemical And Physiological Effects

N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-1-ethyl-6-oxopyridazine-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of certain inflammatory mediators, including prostaglandins and cytokines, through its inhibition of COX-2. It has also been found to induce apoptosis in cancer cells through its inhibition of HDAC. In addition, it has been found to modulate the release of certain neurotransmitters, including dopamine and adenosine, through its binding to specific receptors.

Advantages And Limitations For Lab Experiments

N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-1-ethyl-6-oxopyridazine-3-carboxamide has several advantages for lab experiments. It exhibits potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug discovery. It also exhibits various biochemical and physiological effects, making it a useful tool for studying the mechanisms of certain diseases. However, it also has some limitations. Its synthesis is a multi-step process that involves the use of various chemical reagents, making it difficult and expensive to produce. In addition, its interactions with certain enzymes and receptors may not be fully understood, making it difficult to interpret its effects.

Future Directions

There are several future directions for the study of N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-1-ethyl-6-oxopyridazine-3-carboxamide. One direction is the further investigation of its potential applications in drug discovery. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for the development of new drugs. Another direction is the further investigation of its mechanisms of action. Its interactions with certain enzymes and receptors may provide insights into the mechanisms of certain diseases. Finally, the synthesis of analogs of N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-1-ethyl-6-oxopyridazine-3-carboxamide may lead to the development of compounds with improved properties and efficacy.

Scientific Research Applications

N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-1-ethyl-6-oxopyridazine-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug discovery. It has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-1-ethyl-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O3/c1-3-21-14(22)7-6-13(20-21)15(23)19-9-16(2,24)11-5-4-10(17)8-12(11)18/h4-8,24H,3,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKMFNCIBSJDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC(=N1)C(=O)NCC(C)(C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-1-ethyl-6-oxopyridazine-3-carboxamide

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